![molecular formula C10H16N2O2 B1428111 3,5-Dimethyl-4-[(pyrrolidin-3-yloxy)methyl]-1,2-oxazole CAS No. 1248491-43-1](/img/structure/B1428111.png)
3,5-Dimethyl-4-[(pyrrolidin-3-yloxy)methyl]-1,2-oxazole
Overview
Description
“3,5-Dimethyl-4-[(pyrrolidin-3-yloxy)methyl]-1,2-oxazole” is a chemical compound with the molecular formula C10H16N2O2 . Its molecular weight is 196.25 .
Molecular Structure Analysis
The molecular structure of this compound consists of an oxazole ring (a five-membered ring containing two heteroatoms: one oxygen atom and one nitrogen atom) with two methyl groups (CH3) at the 3 and 5 positions, and a pyrrolidin-3-yloxy)methyl group at the 4 position .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound are not well-documented. The compound’s boiling point and storage conditions are not specified .Scientific Research Applications
Pharmacological Research
The pyrrolidine ring, a component of 3,5-Dimethyl-4-[(pyrrolidin-3-yloxy)methyl]-1,2-oxazole, is widely used in medicinal chemistry due to its versatility and presence in biologically active compounds . This compound can be utilized in pharmacological research to develop new drugs with potential therapeutic applications.
Synthetic Chemistry
As a synthetic intermediate, this oxazole derivative can be used to synthesize a variety of complex molecules. Its unique structure allows for the exploration of novel synthetic pathways and the creation of diverse chemical libraries .
Biochemical Studies
The compound’s ability to be tagged with different functional groups makes it a valuable tool for biochemical studies, including enzyme inhibition and receptor-ligand interactions . Researchers can modify the molecule to study its interaction with various biological targets.
Material Science
In material science, the oxazole ring can contribute to the development of new materials with specific properties, such as increased stability or novel electronic characteristics .
Analytical Method Development
The compound can be used as a standard or reference material in the development of analytical methods like NMR, HPLC, LC-MS, and UPLC, which are crucial for quality control and assurance in pharmaceuticals .
Agricultural Chemistry
In agricultural chemistry, this compound could be explored for the development of new pesticides or herbicides, given its structural potential to interact with biological systems .
Safety And Hazards
properties
IUPAC Name |
3,5-dimethyl-4-(pyrrolidin-3-yloxymethyl)-1,2-oxazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2O2/c1-7-10(8(2)14-12-7)6-13-9-3-4-11-5-9/h9,11H,3-6H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LXZZSHUNASWVTN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)COC2CCNC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3,5-Dimethyl-4-[(pyrrolidin-3-yloxy)methyl]-1,2-oxazole |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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